molecular formula C10H12BrNO3 B7751317 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime, AldrichCPR

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime, AldrichCPR

Cat. No.: B7751317
M. Wt: 274.11 g/mol
InChI Key: REHUSNIPFFZFHW-WUXMJOGZSA-N
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Description

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime is a chemical compound with the empirical formula C10H12BrNO3 and a molecular weight of 274.11. It is a solid at room temperature and is used primarily in research and development settings. This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime typically involves the reaction of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .

Properties

IUPAC Name

(NE)-N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHUSNIPFFZFHW-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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